molecular formula C7H5BrCl2O2S B13194634 (3-Bromo-4-chlorophenyl)methanesulfonyl chloride

(3-Bromo-4-chlorophenyl)methanesulfonyl chloride

Cat. No.: B13194634
M. Wt: 303.99 g/mol
InChI Key: WPBQLFMMTIGOJV-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C₇H₅BrCl₂O₂S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)methanesulfonyl chloride typically involves the sulfonylation of (3-Bromo-4-chlorophenyl)methane. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-chlorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, toluene

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

(3-Bromo-4-chlorophenyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-chlorophenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride
  • (3-Bromo-5-chlorophenyl)methanesulfonyl chloride

Uniqueness

(3-Bromo-4-chlorophenyl)methanesulfonyl chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and chlorine atoms allows for selective reactions and modifications, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H5BrCl2O2S

Molecular Weight

303.99 g/mol

IUPAC Name

(3-bromo-4-chlorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5BrCl2O2S/c8-6-3-5(1-2-7(6)9)4-13(10,11)12/h1-3H,4H2

InChI Key

WPBQLFMMTIGOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Br)Cl

Origin of Product

United States

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